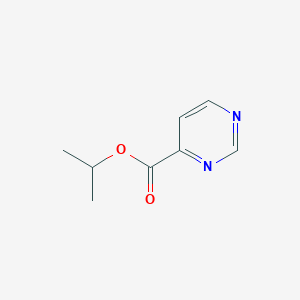

Isopropyl pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

propan-2-yl pyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-3-4-9-5-10-7/h3-6H,1-2H3 |

InChI Key |

AJOGPFCRALISGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=NC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Esters with Guanidine Derivatives

A widely employed method for preparing pyrimidine-4-carboxylates involves the cyclization of β-keto esters (such as isopropyl 4-methyl-3-oxo-pentanoate) with guanidine or guanidine hydrochloride under basic conditions. This reaction forms the pyrimidine ring with the carboxylate ester at the 4-position and the amino group at the 2-position.

Typical procedure : Guanidine hydrochloride, an aldehyde or ketone (for substitution at the 4-position), and the β-keto ester are combined in a polar aprotic solvent such as dimethylformamide (DMF). The mixture is stirred under nitrogen atmosphere with a base such as sodium carbonate or potassium carbonate at elevated temperatures (around 70°C) for several hours (3–4 hours) to achieve cyclization and ring closure.

Example : Preparation of isopropyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate was achieved by reacting guanidine hydrochloride, 4-fluorobenzaldehyde, and isopropyl 4-methyl-3-oxo-pentanoate in DMF with potassium carbonate at 70°C for 3 hours, yielding the desired compound in 67% yield after workup and purification.

Use of 3-Amino-2-Unsaturated Carboxylates and Carboxylic Acid Amides

Another industrially relevant approach involves the cyclization of non-cyclic 3-amino-2-unsaturated carboxylates with carboxylic acid amides to form 4-hydroxypyrimidines, which can be further modified to pyrimidine-4-carboxylates.

This method, described in patent EP0326389B1, provides a general and scalable process for synthesizing 4-hydroxypyrimidines, which are key intermediates for pyrimidine derivatives. The process involves reacting a 3-amino-2-unsaturated carboxylate (with R groups including alkyl and aralkyl substituents) with a carboxylic acid amide under controlled conditions to induce cyclization.

The 4-hydroxypyrimidine intermediate can be converted into the corresponding pyrimidine-4-carboxylate esters via esterification or other functional group transformations.

Palladium-Catalyzed Coupling and Cyclopropanation Routes

Recent advances include palladium-catalyzed conjugate additions and cyclopropanation reactions on substituted pyrimidines to generate complex pyrimidine carboxylates with functionalized side chains.

For example, 4-methyl-2-vinylpyrimidine can undergo palladium-catalyzed conjugate addition with potassium vinyltrifluoroborate, followed by cyclopropanation using nitrogen ylides derived from tert-butyl bromoacetate and DABCO, yielding tert-butyl (1RS,2RS)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylate in moderate to good yields (58% over 3 steps).

Although this method focuses on cyclopropane derivatives, it demonstrates the versatility of palladium catalysis and ylide chemistry in modifying pyrimidine carboxylates.

Detailed Preparation Procedure of Isopropyl Pyrimidine-4-Carboxylate

Starting Materials

| Compound | Role | Typical Amounts & Conditions |

|---|---|---|

| Guanidine hydrochloride | Pyrimidine ring nitrogen source | 12–24 g per batch, used in DMF solvent |

| Isopropyl 4-methyl-3-oxo-pentanoate | β-Keto ester for ring formation | 8.9 g per batch, ester group source |

| Substituted aldehydes (e.g., 4-fluorobenzaldehyde) | Provides substitution at 4-position | 7–14 g per batch |

| Potassium carbonate or sodium carbonate | Base to promote cyclization | 17–27 g per batch |

| Dimethylformamide (DMF) | Solvent | 150–300 mL per batch |

Reaction Conditions

- The reagents are combined in a flask equipped with a condenser and nitrogen inlet.

- The mixture is stirred at room temperature until a clear solution is obtained.

- Base is added, and the reaction mixture is heated to approximately 70°C for 3–4 hours.

- After completion, the reaction mixture is cooled, and DMF is removed under reduced pressure.

- The residue is washed with toluene and aqueous sodium chloride solutions to remove impurities.

- The crude product is triturated in hot water and cooled to crystallize the this compound derivative.

- The product is filtered and dried to yield the final compound in yields ranging from 60% to 75%.

Representative NMR Data (for isopropyl ester derivatives)

- $$ ^1H $$ NMR (250 MHz, DMSO-d6):

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Cyclization of β-keto esters with guanidine | Simple reagents, well-established, moderate to high yields | Requires polar aprotic solvents, moderate reaction times | 60–75% | Suitable for industrial scale |

| Cyclization of 3-amino-2-unsaturated carboxylates with amides | General method, industrially scalable, adaptable to various substituents | Requires synthesis of unsaturated intermediates | Not explicitly reported | Industrial scale feasible |

| Pd-catalyzed coupling and cyclopropanation | Enables complex substitution patterns, novel functional groups | Multi-step, requires palladium catalysts, moderate yields | ~58% over 3 steps | Suitable for specialized synthesis |

Summary of Research Findings

The classical method involving guanidine hydrochloride and β-keto esters in DMF with potassium carbonate is a robust and reproducible route to this compound derivatives, offering good yields and purity suitable for pharmaceutical intermediates.

Industrial processes favor the cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides, as this approach resolves cost and scalability issues inherent in older methods and produces 4-hydroxypyrimidines efficiently.

Recent synthetic innovations using palladium catalysis and nitrogen ylides expand the structural diversity of pyrimidine carboxylates but are more complex and less commonly applied for simple isopropyl esters.

Analytical data such as NMR and LC-MS confirm the identity and purity of the synthesized compounds, with co-elution and matching mass spectra used to verify products against standards.

Chemical Reactions Analysis

Types of Reactions: Isopropyl pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides.

Major Products:

Oxidation: Pyrimidine-4-carboxylic acid.

Reduction: Pyrimidine-4-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Isopropyl pyrimidine-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of isopropyl pyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of enzymes involved in nucleotide synthesis, leading to potential anticancer effects.

Comparison with Similar Compounds

Ethyl Pyrimidine-4-Carboxylate

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 152.15 g/mol

- Ethyl derivatives generally exhibit higher solubility in polar solvents due to reduced hydrophobicity.

Methyl Pyrimidine-2-Carboxylate

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- Key Differences :

- The carboxylate group at the pyrimidine 2-position alters electronic distribution, affecting hydrogen-bonding interactions in biological systems.

- Methyl esters are more susceptible to hydrolysis under basic conditions than isopropyl esters due to weaker steric protection.

Physicochemical Properties

Note: Data for analogues are inferred from general ester chemistry due to lack of direct experimental reports.

Research Findings and Limitations

Q & A

Q. What synthetic methodologies are most effective for preparing isopropyl pyrimidine-4-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via alkylation of pyrimidine-4-carboxylic acid derivatives or esterification of the corresponding acid chloride with isopropyl alcohol. For example, analogous compounds like methyl pyrimidine-4-carboxylate were synthesized using N-heterocyclic carbene-catalyzed transformations, achieving yields of ~78% under optimized conditions (methanol solvent, 24-hour reaction time) . Key parameters for optimization include:

- Catalyst selection (e.g., transition-metal catalysts for regioselective alkylation).

- Temperature control (room temperature for esterification vs. reflux for cyclization).

- Purification methods (column chromatography or recrystallization for high purity).

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- NMR spectroscopy : Proton environments and substitution patterns can be confirmed via NMR. For example, methyl pyrimidine-4-carboxylate exhibits distinct peaks at δ 9.42 (d, J = 1.2 Hz) and δ 8.04 (dd, J = 5.1, 1.5 Hz) for pyrimidine protons .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures of pyrimidine derivatives, as demonstrated for methyl 4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylate .

- IR spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1700 cm.

Q. How do solubility and stability profiles impact experimental design for this compound?

Ethyl pyrimidine-4-carboxylate (a structural analog) shows solubility in methanol and dichloromethane but limited solubility in water, necessitating polar aprotic solvents for biological assays . Stability studies for similar compounds indicate sensitivity to prolonged exposure to light or moisture, requiring storage at –20°C under inert gas.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological interactions of this compound?

- Molecular docking : Used to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) or inflammatory mediators (e.g., COX-2), as seen in studies of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate .

- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites for derivatization. For example, pyrimidine derivatives exhibit HOMO-LUMO gaps correlating with antibacterial activity .

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine-4-carboxylate derivatives?

Discrepancies in antibacterial MIC values or anti-inflammatory efficacy may arise from:

Q. What strategies are recommended for optimizing the synthetic yield of this compound in multi-step reactions?

- Stepwise monitoring : Employ TLC or HPLC to track intermediates.

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups to prevent side reactions during esterification .

- Catalytic systems : Pd/C or enzyme-catalyzed transesterification for greener synthesis.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.